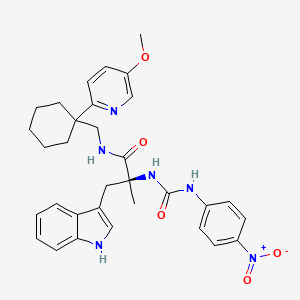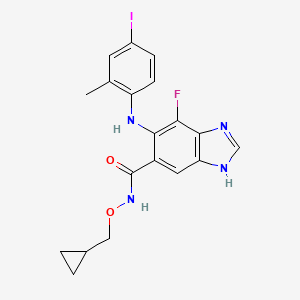
3,6,9,12,15-Pentaoxaheptadecanedioic acid
描述
生化分析
Biochemical Properties
3,6,9,12,15-Pentaoxaheptadecanedioic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s carboxylic acid groups can form ester or amide bonds with amino groups in proteins, facilitating the formation of conjugates. Additionally, the ether linkages in this compound provide flexibility and solubility, making it an ideal candidate for use in drug delivery systems and as a spacer in biochemical assays. The compound has been shown to interact with enzymes such as acetylcholinesterase and kynureninase, influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, thereby impacting neuronal signaling. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to enzyme inhibition or activation. For example, the interaction of this compound with acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of smaller fragments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydrolysis, leading to the formation of smaller fragments that can be further processed by cellular enzymes. These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility and flexibility allow it to diffuse across cell membranes and accumulate in specific cellular compartments. Transporters such as organic anion transporters may facilitate the uptake and distribution of this compound, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of carboxylic acid groups may facilitate the localization of this compound to acidic organelles such as lysosomes, where it can exert its effects on enzyme activity and cellular metabolism .
准备方法
合成路线和反应条件: HOOCCH2O-PEG4-CH2COOH 的合成涉及聚乙二醇与琥珀酸酐的反应。 该反应通常在无水条件下,在吡啶或三乙胺等催化剂的存在下进行 . 该反应在室温下进行,产物通过重结晶或柱层析进行纯化。
工业生产方法: 在工业环境中,HOOCCH2O-PEG4-CH2COOH 的生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器和自动化系统,以确保产品的一致质量和产率。 然后对产品进行严格的质量控制措施,以确保其纯度和功效 .
化学反应分析
反应类型: HOOCCH2O-PEG4-CH2COOH 会发生多种化学反应,包括:
酯化反应: 与醇反应形成酯。
酰胺化反应: 与胺反应形成酰胺。
取代反应: 与合适的亲核试剂进行亲核取代反应.
常用试剂和条件:
酯化反应: 通常涉及使用醇和脱水剂,例如二环己基碳二亚胺 (DCC),在无水条件下进行。
酰胺化反应: 涉及使用胺和偶联剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 或 DCC。
取代反应: 需要合适的亲核试剂,例如硫醇或胺,在碱性条件下进行.
主要产物:
酯: 由酯化反应形成。
酰胺: 由酰胺化反应形成。
取代产物: 由亲核取代反应形成.
科学研究应用
作用机制
HOOCCH2O-PEG4-CH2COOH 的作用机制涉及它在 PROTACs 合成中的连接体作用。 PROTACs 是双功能分子,可以将 E3 泛素连接酶募集到目标蛋白,导致目标蛋白被泛素化,然后被蛋白酶体降解 . HOOCCH2O-PEG4-CH2COOH 中的 PEG 连接体提供了两个官能团之间必要的柔性和间距,有助于形成有效的 PROTACs .
类似化合物:
HOOCCH2O-PEG2-CH2COOH: 较短的 PEG 连接体,具有类似的双功能特性。
HOOCCH2O-PEG6-CH2COOH: 较长的 PEG 连接体,柔性增强。
HOOCCH2O-PEG8-CH2COOH: 更长的 PEG 连接体,具有增强的溶解度和柔性.
独特性: HOOCCH2O-PEG4-CH2COOH 由于其最佳长度而脱颖而出,在柔性和稳定性之间取得了平衡。 这使其特别适合合成 PROTACs 和其他复杂分子 .
相似化合物的比较
HOOCCH2O-PEG2-CH2COOH: A shorter PEG linker with similar bifunctional properties.
HOOCCH2O-PEG6-CH2COOH: A longer PEG linker with increased flexibility.
HOOCCH2O-PEG8-CH2COOH: An even longer PEG linker with enhanced solubility and flexibility.
Uniqueness: HOOCCH2O-PEG4-CH2COOH stands out due to its optimal length, providing a balance between flexibility and stability. This makes it particularly suitable for the synthesis of PROTACs and other complex molecules .
属性
IUPAC Name |
2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O9/c13-11(14)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVPWKOWHCVJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)OCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431678 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77855-75-5 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)







![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/new.no-structure.jpg)

